4-(2-Cyclopentylethyl)-2-fluorobenzoic acid
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Overview
Description
4-(2-Cyclopentylethyl)-2-fluorobenzoic acid is an organic compound with a complex structure that includes a cyclopentyl group, a fluorine atom, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopentylethyl)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-fluorobenzoic acid with 2-cyclopentylethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopentylethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-(2-Cyclopentylethyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Cyclopentylethyl)-2-fluorobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclopentyl group may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyclopentylethyl)-benzoic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
2-Fluorobenzoic acid: Lacks the cyclopentylethyl group, which affects its overall structure and reactivity.
Uniqueness
4-(2-Cyclopentylethyl)-2-fluorobenzoic acid is unique due to the combination of the cyclopentylethyl group and the fluorine atom, which together confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17FO2 |
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Molecular Weight |
236.28 g/mol |
IUPAC Name |
4-(2-cyclopentylethyl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C14H17FO2/c15-13-9-11(7-8-12(13)14(16)17)6-5-10-3-1-2-4-10/h7-10H,1-6H2,(H,16,17) |
InChI Key |
VYRSNIOLIKOTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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